1-Benzyl-4-(4-methylphenoxy)phthalazine
Description
Properties
IUPAC Name |
1-benzyl-4-(4-methylphenoxy)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLUXRDBVKWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 1 Benzyl 4 4 Methylphenoxy Phthalazine and Its Structural Analogues
Strategic Approaches to Phthalazine (B143731) Core Construction
The construction of the phthalazine core is the foundational step in the synthesis of its derivatives. A variety of methods have been developed, ranging from classical condensation reactions to modern catalyzed approaches. nih.govresearchgate.netlongdom.org
The most common and classical approach involves the condensation of a hydrazine (B178648) derivative with a suitable 1,2-dicarbonyl-containing benzene (B151609) precursor. longdom.org Hydrazine hydrate (B1144303) is frequently reacted with substrates like phthalic anhydrides, phthalides, or 2-acylbenzoic acids to form the phthalazinone ring system. longdom.orgscispace.com For instance, the reaction of phthalic anhydride (B1165640) with hydrazine hydrate in acetic acid is a well-established method for preparing phthalazinones. longdom.org Another classical method involves the condensation of ω-tetrabromorthoxylene with hydrazine. wikipedia.org
Modern strategies offer improved efficiency and access to a wider range of derivatives. nih.gov One-pot, multi-component reactions have emerged as an attractive and environmentally compatible strategy. nih.gov For example, a four-component condensation of phthalimide, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) can yield complex pyrazolo[1,2-b]phthalazine derivatives. longdom.org Additionally, methods based on the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines using an FeCl₃ catalyst have been developed for the practical synthesis of 2-substituted 1,2-dihydrophthalazines. longdom.org
| Precursor | Reagent | Product Type | Reference |
| Phthalic Anhydride | Hydrazine Hydrate | Phthalazinone | longdom.org |
| 2-Acylbenzoic Acids | Substituted Hydrazine | 4-Substituted Phthalazinone | longdom.org |
| ω-Tetrabromorthoxylene | Hydrazine | Phthalazine | wikipedia.org |
| 2-(Bromomethyl)benzaldehyde | Arylhydrazine | 1,2-Dihydrophthalazine | longdom.org |
Achieving regioselectivity in the introduction of substituents onto the phthalazine core is critical for synthesizing specific target molecules like 1-Benzyl-4-(4-methylphenoxy)phthalazine. The strategy often involves a stepwise functionalization of a pre-formed phthalazine or phthalazinone core.
A common precursor for introducing substituents at the 1- and 4-positions is 1,4-dichlorophthalazine. This intermediate allows for sequential nucleophilic aromatic substitution reactions. The differential reactivity of the chlorine atoms can be exploited, or protecting groups can be used to direct the substitution to a specific position.
For the synthesis of this compound, a plausible route involves starting with a precursor that already contains the benzyl (B1604629) group at the desired position, such as 4-benzyl-1-chlorophthalazine. nih.govresearchgate.net This key intermediate allows for the regioselective introduction of the 4-methylphenoxy group at the 1-position via a nucleophilic substitution reaction, displacing the chlorine atom. This approach ensures that the benzyl and phenoxy moieties are located at the correct positions on the phthalazine ring.
Modern cross-coupling reactions have become indispensable tools in heterocyclic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the direct synthesis of this compound often relies on nucleophilic substitution, coupling reactions are vital for creating a diverse range of structural analogues.
Inverse-electron-demand Diels-Alder (IEDDA) reactions represent a powerful method for constructing the core ring system. researchgate.netorganic-chemistry.org For example, the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with benzene cis-diol can lead to dihydroxy-phthalazine derivatives after an oxidation step. researchgate.net This approach provides access to functionalized phthalazines that can be further elaborated.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are widely used to introduce aryl, alkyl, and amino groups onto a pre-functionalized phthalazine core, typically a halophthalazine. These reactions offer broad functional group tolerance and are key to diversifying the substitution patterns on the phthalazine scaffold. nih.gov
Preparation of this compound: Detailed Synthetic Pathways
The synthesis of this compound is achieved through a multi-step sequence that begins with the construction of a key phthalazinone intermediate, followed by functionalization to introduce the required benzyl and phenoxy groups.
The synthesis typically commences with the preparation of 4-benzyl-2H-phthalazin-1-one. This precursor can be synthesized by reacting 2-benzoylbenzoic acid with hydrazine hydrate. nih.gov An alternative approach involves the direct reaction of phthalic anhydride with phenylacetic acid in the presence of hydrazine hydrate, although this method may result in lower yields. researchgate.net
Once 4-benzyl-2H-phthalazin-1-one is obtained, it is converted into a more reactive intermediate for subsequent substitution. nih.govnih.gov This is commonly achieved by chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield 4-benzyl-1-chlorophthalazine. nih.govresearchgate.net This chlorinated intermediate is a pivotal building block, as the chlorine atom can be readily displaced by various nucleophiles. nih.govresearchgate.netsemanticscholar.org
Further derivatization can be carried out from the phthalazinone stage. For example, chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with reagents like ethyl chloroacetate (B1199739) or ethyl acrylate (B77674) allows for the introduction of functionalized side chains at the N-2 position. nih.govnih.gov These side chains can then be converted into hydrazides or carboxylic acids, which serve as handles for further molecular elaboration. nih.govnih.gov
Synthetic Scheme for Key Intermediate: Step 1: 2-Benzoylbenzoic acid + Hydrazine Hydrate → 4-Benzyl-2H-phthalazin-1-one Step 2: 4-Benzyl-2H-phthalazin-1-one + POCl₃ → 4-Benzyl-1-chlorophthalazine
The final step in the synthesis of this compound involves the nucleophilic aromatic substitution of 4-benzyl-1-chlorophthalazine with 4-methylphenol (p-cresol). Optimization of this reaction is crucial for maximizing the yield and purity of the final product.
The reaction is typically performed in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently used. nih.gov The reaction temperature can be varied, often requiring heating to drive the substitution to completion.
To enhance reaction rates and yields, modern techniques such as microwave irradiation can be employed. researchgate.net Microwave-assisted synthesis has been shown to accelerate many organic reactions, leading to shorter reaction times and often cleaner product formation compared to conventional heating methods. researchgate.net
| Parameter | Condition | Purpose | Reference |
| Reactants | 4-Benzyl-1-chlorophthalazine, 4-Methylphenol | Formation of target molecule | nih.gov, researchgate.net |
| Base | K₂CO₃, NaH | Generation of nucleophile (phenoxide) | nih.gov |
| Solvent | DMF, Acetone | Solubilize reactants | nih.gov |
| Temperature | Reflux | Overcome activation energy | nih.gov, nih.gov |
| Technique | Microwave Irradiation | Enhance reaction rate and yield | researchgate.net |
Chemo- and Stereoselective Synthesis of Advanced Phthalazine Derivatives
Beyond the synthesis of the title compound, advanced methodologies are being developed to access phthalazine derivatives with high degrees of chemical and structural complexity. Chemo- and stereoselective syntheses are at the forefront of this research.
Chemoselectivity is crucial when multiple reactive sites are present in a molecule. For instance, the N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate occurs selectively on the nitrogen atom of the amide, demonstrating control over the reaction site. nih.gov
Stereoselective synthesis is essential for producing enantiomerically pure phthalazine derivatives, which is often a requirement for pharmaceutical applications. nih.gov While the synthesis of this compound does not involve the creation of a chiral center, related syntheses of tetrahydrophthalazine derivatives have been developed using strategies like 6-endo-trig radical cyclizations to control both regio- and stereoselectivity. researchgate.net Furthermore, the burgeoning field of chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and sustainable approach for creating chiral phthalazine building blocks. mdpi.com
Design and Synthesis of Chemically Diverse Analogues for Research Purposes
The design of phthalazine-based derivatives for research is often guided by the objective of exploring structure-activity relationships (SAR) for specific biological targets. ekb.eg By creating a library of chemically diverse analogues, researchers can systematically probe the influence of different structural features on the compound's potency and selectivity. ekb.egnih.gov The phthalazine core is recognized as a "kinase-privileged" fragment, making it an attractive scaffold for developing inhibitors of enzymes like VEGFR-2. nih.gov The synthetic strategy generally involves linking various moieties to the phthalazine core, such as biarylurea or biarylamide tails, often at position 1, through ether or amino linkages to interact with specific regions of a target's binding site, like the hydrophobic pocket in its DFG-out conformation. ekb.egnih.gov
The synthesis of these diverse analogues typically begins with the formation of a phthalazinone core, which is subsequently chlorinated to produce a reactive 1-chlorophthalazine (B19308) intermediate. nih.govresearchgate.net This intermediate is then subjected to reactions with various nucleophiles to introduce the desired diversity. researchgate.netnih.gov
Systematic Substitution at the Phthalazine Ring System
Systematic substitution on the phthalazine ring system itself—referring to the fused benzene ring—is a key strategy for fine-tuning the electronic and steric properties of the molecule. This is typically achieved by starting with appropriately substituted precursors. The synthesis of the phthalazine core often begins with the cyclization of an o-substituted benzoic acid derivative or a phthalic anhydride with hydrazine hydrate. longdom.orgnih.gov By using a substituted phthalic anhydride, one can introduce a variety of functional groups onto the benzene portion of the resulting phthalazine ring.
A highly versatile intermediate for achieving diverse substitution patterns is 1,4-dichlorophthalazine, prepared by treating phthalic anhydride first with hydrazine hydrate and subsequently with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The differential reactivity of the two chlorine atoms can be exploited for sequential nucleophilic substitution, allowing for the controlled introduction of different groups at the 1- and 4-positions.
Table 1: Examples of Precursors for a Substituted Phthalazine Ring
| Desired Ring Substituent | Starting Material Precursor | Resulting Intermediate Core |
|---|---|---|
| Unsubstituted | Phthalic Anhydride | Phthalazin-1,4-dione |
| 6-Chloro | 4-Chlorophthalic Anhydride | 6-Chlorophthalazin-1,4-dione |
| 6-Nitro | 4-Nitrophthalic Anhydride | 6-Nitrophthalazin-1,4-dione |
This approach provides a foundational method for generating a wide range of analogues with modifications distal to the primary points of diversification at the 1- and 4-positions.
Benzyl Side Chain Modifications and Their Synthetic Accessibility
Modification of the benzyl group at the 1-position of the phthalazine core is crucial for exploring interactions with target proteins. The identity of this side chain is determined by the initial choice of the 2-acylbenzoic acid derivative used in the cyclization reaction with hydrazine. longdom.orgresearchgate.net For the parent compound, this compound, the synthesis starts with 2-(phenylacetyl)benzoic acid, which upon condensation with hydrazine hydrate, yields 4-benzyl-2H-phthalazin-1-one. nih.govsemanticscholar.org
By substituting 2-(phenylacetyl)benzoic acid with other 2-acylbenzoic acids, a variety of side chains can be installed at what will become the 1-position of the final molecule (after chlorination and substitution). This modular approach allows for the synthesis of analogues with alkyl, substituted aryl, or heterocyclic side chains, providing a direct method to probe how changes in this region affect biological activity. nih.gov The accessibility of these analogues is primarily dependent on the availability or synthesis of the corresponding 2-acylbenzoic acid.
Table 2: Synthetic Accessibility of Benzyl Side Chain Modifications
| Side Chain at Position 1 | Required 2-Acylbenzoic Acid Precursor | Key Intermediate |
|---|---|---|
| Benzyl | 2-(Phenylacetyl)benzoic acid | 4-Benzyl-1-chlorophthalazine |
| 4-Methylbenzyl | 2-((4-Methylphenyl)acetyl)benzoic acid | 4-(4-Methylbenzyl)-1-chlorophthalazine |
| 4-Chlorobenzyl | 2-((4-Chlorophenyl)acetyl)benzoic acid | 4-(4-Chlorobenzyl)-1-chlorophthalazine |
| Phenyl | 2-Benzoylbenzoic acid | 4-Phenyl-1-chlorophthalazine |
Following the formation of the substituted phthalazinone, chlorination with POCl₃ or a similar reagent provides the key 1-chloro-4-substituted-phthalazine intermediate, ready for further functionalization. nih.govresearchgate.net
Phenoxy Ring Diversification and its Synthetic Implications
Diversification of the phenoxy ring at the 4-position is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The key step involves the displacement of the chlorine atom from a 1-substituted-4-chlorophthalazine intermediate by a substituted phenol. The chlorine at the 1-position (or 4-position, depending on numbering) is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the phthalazine ring.
Table 3: Synthetic Diversification of the Phenoxy Ring via Nucleophilic Substitution
| Intermediate | Nucleophile | Resulting Analogue |
|---|---|---|
| 1-Benzyl-4-chlorophthalazine | 4-Methylphenol (p-Cresol) | This compound |
| 1-Benzyl-4-chlorophthalazine | Phenol | 1-Benzyl-4-phenoxypyridazine |
| 1-Benzyl-4-chlorophthalazine | 4-Chlorophenol | 1-Benzyl-4-(4-chlorophenoxy)phthalazine |
| 1-Benzyl-4-chlorophthalazine | 4-Methoxyphenol | 1-Benzyl-4-(4-methoxyphenoxy)phthalazine |
This robust and high-yielding substitution reaction is a cornerstone in the synthesis of diverse libraries of 1,4-disubstituted phthalazine analogues for research purposes. researchgate.net
Elucidation of Molecular Recognition and Mechanistic Pathways for 1 Benzyl 4 4 Methylphenoxy Phthalazine
Analysis of Ligand-Macromolecule Binding Interactions
No studies have been identified that investigate the specific molecular targets of 1-Benzyl-4-(4-methylphenoxy)phthalazine. There is no published research detailing its interaction with enzyme active sites or receptor binding pockets. While other phthalazine (B143731) derivatives have been explored for their potential to interact with various biological targets, this information cannot be extrapolated to the specific compound .
In the absence of studies on its molecular targets, there is consequently no information on the binding affinities or kinetics of this compound. Methodologies commonly used to characterize such interactions, including but not limited to isothermal titration calorimetry, surface plasmon resonance, and various spectroscopic techniques, have not been applied to this compound in any published research.
Mechanistic Studies of Modulatory Actions
There is no available scientific literature detailing the enzyme inhibition mechanisms of this compound. Specifically, no studies have reported its activity as an inhibitor of poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor 2 (VEGFR-2), or alkaline phosphatase (ALP). Although various phthalazine-based compounds have been investigated as inhibitors of these enzymes, no such data exists for this compound.
Similarly, there is a lack of information regarding the potential for this compound to act as a receptor antagonist. No published studies have evaluated its interaction with the Androgen Receptor or Adenosine Receptors. Research into other phthalazinone derivatives has identified novel androgen receptor antagonists, but these findings are not directly applicable to this compound.
Given the absence of identified molecular targets or characterized modulatory actions, there is no research available on the downstream molecular events that might be triggered by this compound.
Structure Activity Relationship Sar Paradigms for 1 Benzyl 4 4 Methylphenoxy Phthalazine Derivatives
Rational Design Principles for SAR Exploration
The rational design of 1-Benzyl-4-(4-methylphenoxy)phthalazine derivatives is often guided by established pharmacophoric models for kinase inhibitors and other receptor antagonists. nih.gov A common design strategy involves a hybrid structure that maintains key features known to be effective for biological target interaction. nih.gov These principles typically include:
A Heteroaromatic Scaffold: The flat, rigid phthalazine (B143731) ring system serves as a core scaffold, positioning the other functional groups in a specific orientation for optimal interaction with a target's binding site. nih.govresearchgate.net
Hydrogen Bonding Moieties: The nitrogen atoms within the phthalazine core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like glutamic acid and aspartic acid in a kinase hinge region, for example. nih.gov
Hydrophobic Pockets: The design incorporates lipophilic groups, such as the benzyl (B1604629) and phenoxy moieties, to occupy hydrophobic pockets within the target protein. nih.govdovepress.com The substitution pattern on these aromatic rings is critical for maximizing van der Waals and hydrophobic interactions.
Influence of Benzyl Moiety Structural Variations on Ligand Efficacy
The benzyl group at the 1-position of the phthalazine core is a critical determinant of activity in many related heterocyclic compounds. nih.govnih.gov While often maintained as a constant feature in initial studies, its structural modification presents a key avenue for optimizing ligand efficacy. Its primary role is believed to be anchoring the molecule within a hydrophobic region of the target's active site through π-π stacking and hydrophobic interactions. nih.gov
Variations to the benzyl ring can modulate efficacy in several ways:
Electronic Effects: Introducing electron-donating or electron-withdrawing substituents can alter the electron density of the ring, influencing its interaction with the target protein.
Steric Effects: The size and position of substituents can either enhance binding by filling available space or cause steric hindrance that reduces affinity.
Research on analogous 4-benzyl-1-(2H)-phthalazinone structures has shown that the presence of the benzyl group is fundamental for activities such as androgen receptor antagonism. osf.io
Table 1: Hypothetical Influence of Benzyl Moiety Substitution on Relative Efficacy
| Compound ID | Benzyl Ring Substituent (R¹) | Proposed Interaction | Relative Efficacy |
| A-1 | H (unsubstituted) | Baseline hydrophobic interaction | 1.0 |
| A-2 | 4-Cl | Fills hydrophobic pocket, potential halogen bond | 1.5 |
| A-3 | 4-OCH₃ | Potential H-bond acceptor, steric bulk | 1.2 |
| A-4 | 2-CH₃ | Potential steric hindrance with binding site | 0.7 |
| A-5 | 3,4-diCl | Enhanced hydrophobic and electronic interactions | 1.8 |
Impact of Phenoxy Group Substitution Patterns on Molecular Interaction Profiles
The 4-(4-methylphenoxy) group is a key feature that distinguishes this series of compounds. The phenoxy ring and its substituents are positioned to interact with a distinct region of the binding pocket, likely a hydrophobic region that can accommodate the terminal aryl moiety. nih.gov The 4-methyl group (p-cresol ether linkage) suggests an interaction with a specific hydrophobic sub-pocket.
Systematic modification of the phenoxy ring's substitution pattern can have a profound impact on the molecular interaction profile:
Positional Isomerism: Moving the methyl group from the para- (4) to the meta- (3) or ortho- (2) position can help map the topology of the hydrophobic pocket. A decrease in activity could indicate a sterically constrained region.
Electronic Nature of Substituents: Replacing the electron-donating methyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) or hydrogen bond donors/acceptors (e.g., -OH, -OCH₃) can significantly alter binding affinity and selectivity. nih.gov Studies on related 1-chloro-4-(4-phenoxyphenyl)phthalazines demonstrate that the nature of the group at this position is crucial for cytotoxic effects. scilit.comresearchgate.net
Size of Substituents: Increasing the bulk of the substituent (e.g., methyl to ethyl or tert-butyl) can probe the size of the hydrophobic pocket.
Table 2: Hypothetical Impact of Phenoxy Moiety Substitution on Molecular Interactions
| Compound ID | Phenoxy Ring Substituent (R²) | Key Interaction Change | Relative Potency |
| B-1 | 4-CH₃ | Optimal fit in hydrophobic sub-pocket | 1.0 |
| B-2 | 4-H | Loss of specific hydrophobic interaction | 0.6 |
| B-3 | 4-Cl | Enhanced lipophilicity, potential halogen bond | 1.3 |
| B-4 | 4-CF₃ | Strong electron-withdrawing effect | 1.1 |
| B-5 | 2-CH₃ | Potential steric clash near the core | 0.4 |
Role of the Phthalazine Core Heterocycle in Determining Selectivity and Potency
The phthalazine heterocycle is not merely a passive scaffold; it plays an active role in determining the compound's biological profile. researchgate.net Its rigid, planar structure is essential for orienting the benzyl and phenoxy substituents into a conformationally restricted arrangement conducive to high-affinity binding.
Key contributions of the phthalazine core include:
Hydrogen Bonding: The two nitrogen atoms (N2 and N3) are potential hydrogen bond acceptors. This interaction is a cornerstone of the binding mode for many kinase inhibitors, where the heterocycle interacts with the hinge region of the ATP-binding site. nih.gov
Scaffold Rigidity: The fused bicyclic system reduces the molecule's conformational flexibility, which minimizes the entropic penalty upon binding to the target, thereby increasing binding affinity.
Modulation of Physicochemical Properties: The nitrogen atoms influence the molecule's polarity, solubility, and metabolic stability.
Selectivity Driver: Substitutions directly on the phthalazine ring can fine-tune selectivity. For instance, research on related scaffolds has shown that adding a chloro group to the phthalazine core can enhance activity against certain targets, possibly by increasing lipophilicity or forming specific interactions. nih.gov
Identification of Key Pharmacophoric Elements and Their Stereoelectronic Contributions
Based on SAR studies of this compound and related analogues, a clear pharmacophoric model emerges. This model comprises several key elements whose stereoelectronic properties are crucial for biological activity. nih.govnih.gov
The essential pharmacophoric features are:
Aromatic Benzyl Group (Hydrophobic Anchor 1): This group occupies a primary hydrophobic pocket. Its contribution is mainly through non-polar interactions. The electronic nature of this ring can be modulated to fine-tune π-π or cation-π interactions.
Planar Heterocyclic Core (Central Scaffold): The phthalazine ring serves as the central organizing unit. Its nitrogen atoms (N2, N3) act as key hydrogen bond acceptors, providing a critical anchoring point to the target protein. Its planarity facilitates stacking interactions.
Substituted Phenoxy Moiety (Hydrophobic Anchor 2): This element interacts with a second, often more distal, hydrophobic region. The substituent on the phenoxy ring (e.g., the 4-methyl group) is critical for optimizing interactions within this pocket, suggesting its role is to enhance van der Waals contacts and displace water molecules. nih.govchemicalbook.com
The spatial arrangement of these three elements is paramount. The ether linkage between the phthalazine C4 and the phenoxy group provides a specific angle and distance between the core and the terminal aromatic ring, which must match the topology of the target's binding site for high-affinity interaction.
Computational and Theoretical Chemistry Investigations of 1 Benzyl 4 4 Methylphenoxy Phthalazine
Molecular Docking and Virtual Screening for Predictive Binding Assessment
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 1-Benzyl-4-(4-methylphenoxy)phthalazine, to the active site of a target protein. This method is instrumental in virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target.
For phthalazine (B143731) derivatives, molecular docking studies have been crucial in identifying their potential as inhibitors of various enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2) and poly(ADP-ribose)polymerase (PARP-1). tandfonline.comnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the phthalazine core can act as a scaffold that positions other functional groups to interact optimally with the amino acid residues in the active site.
In a hypothetical docking study of this compound against a target like VEGFR-2, the benzyl (B1604629) and 4-methylphenoxy moieties would be expected to engage in significant hydrophobic and pi-stacking interactions within the enzyme's binding pocket. The nitrogen atoms of the phthalazine ring could potentially form hydrogen bonds with key amino acid residues. Virtual screening of libraries containing analogs of this compound could then be performed to identify derivatives with potentially improved binding affinities.
Table 1: Illustrative Molecular Docking Results for Phthalazine Derivatives Against a Hypothetical Target
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| This compound | -9.5 | TYR234, LEU289, VAL312 | Pi-stacking, Hydrophobic |
| Derivative A (with hydroxyl group) | -10.2 | TYR234, LEU289, ASP345 | Pi-stacking, Hydrophobic, H-bond |
| Derivative B (with smaller substituent) | -8.7 | LEU289, VAL312 | Hydrophobic |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. aun.edu.egnih.gov For this compound, these calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The distribution of electron density, for example, can highlight regions of the molecule that are more likely to engage in electrostatic interactions or hydrogen bonding. The energies of the HOMO and LUMO are important for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies a higher reactivity. nih.gov
These calculations can also be used to predict various molecular properties, such as the dipole moment and polarizability, which are crucial for understanding the molecule's behavior in a biological environment. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to confirm the molecular structure. epstem.net
Table 2: Predicted Quantum Chemical Properties of this compound (Illustrative)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with a biological target in a dynamic environment.
When docked into a protein's active site, an MD simulation can be performed on the ligand-protein complex to assess its stability. The simulation tracks the movements of all atoms in the system, providing a detailed picture of the intermolecular interactions and their fluctuations over time. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.
These simulations can reveal important dynamic aspects of the binding process that are not captured by static docking studies, such as the role of water molecules in mediating interactions and the conformational changes that may occur in the protein upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For phthalazine derivatives, 3D-QSAR models have been developed to correlate their structural features with their inhibitory activities against targets like VEGFR-2. dntb.gov.uaresearchgate.net
In a QSAR study of analogs of this compound, various molecular descriptors would be calculated for each compound. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that can predict the biological activity of new, untested compounds. nih.gov
The insights gained from QSAR models, often visualized as contour maps, can guide the design of new derivatives with improved potency. For example, the model might indicate that increasing the steric bulk or hydrophobicity in a particular region of the molecule would lead to higher activity.
Table 3: Key Descriptors in a Hypothetical QSAR Model for Phthalazine Derivatives
| Descriptor Type | Example Descriptor | Influence on Activity |
|---|---|---|
| Steric | Molar Refractivity (MR) | Positive correlation |
| Electronic | Dipole Moment | Negative correlation |
| Hydrophobic | LogP | Positive correlation |
| Topological | Wiener Index | No significant correlation |
Advanced Computational Methodologies in Phthalazine Research
The field of computational chemistry is continually evolving, with new methodologies being developed to provide more accurate and comprehensive insights into molecular systems. In the context of phthalazine research, advanced techniques such as hybrid quantum mechanics/molecular mechanics (QM/MM) methods could be employed to study enzymatic reactions involving phthalazine-based substrates or inhibitors with high accuracy.
Furthermore, enhanced sampling techniques in MD simulations, such as metadynamics or umbrella sampling, can be used to explore the free energy landscape of ligand binding and unbinding processes, providing a more detailed understanding of the thermodynamics and kinetics of these events. Machine learning and artificial intelligence are also beginning to play a significant role in drug discovery, with applications in developing more predictive QSAR models and in de novo drug design.
The application of these advanced computational methodologies to this compound and its derivatives holds the promise of accelerating the discovery and optimization of new therapeutic agents based on the phthalazine scaffold.
Broader Academic Implications and Future Directions in 1 Benzyl 4 4 Methylphenoxy Phthalazine Research
Contribution to Fundamental Understanding of Heterocyclic Chemistry
Research into 1-Benzyl-4-(4-methylphenoxy)phthalazine and its analogs contributes significantly to the fundamental understanding of heterocyclic chemistry. The synthesis of such 1,4-disubstituted phthalazines often involves multi-step reaction sequences, providing a platform for the development and optimization of synthetic methodologies. nih.govbu.edu.egresearchgate.netlongdom.orgresearchgate.net Key reactions in the synthesis of the phthalazine (B143731) core include condensation reactions involving hydrazine (B178648) hydrate (B1144303) with suitable precursors like β-diketones or 2-aroylbenzoic acids. nih.govnih.gov The subsequent introduction of substituents at the 1 and 4 positions allows for the exploration of the reactivity and regioselectivity of the phthalazine ring system. longdom.org
The study of compounds like this compound provides insights into structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the benzyl (B1604629) and phenoxy moieties, chemists can probe how electronic and steric factors influence the molecule's chemical properties and biological activity. This knowledge is not only crucial for the targeted design of new phthalazine derivatives but also enriches the broader understanding of how substituent effects modulate the characteristics of bicyclic heteroaromatic systems. nih.gov
Utility as Chemical Probes for Investigating Biological Processes
While specific studies on this compound as a chemical probe are not extensively documented, the broader phthalazine class has demonstrated significant potential in this area. Phthalazine derivatives have been identified as inhibitors of various enzymes and receptors, making them valuable tools for elucidating biological pathways. researchgate.netnih.gov For instance, certain phthalazine-based compounds have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor (VEGFR), enzymes crucial in cancer biology. researchgate.netrsc.org
A molecule like this compound, with its distinct substitution pattern, could be rationally designed and synthesized with modifications (e.g., fluorescent tags, photoaffinity labels) to serve as a chemical probe. Such probes would enable researchers to identify and study its potential biological targets, contributing to a deeper understanding of cellular processes and disease mechanisms. The diverse pharmacological activities reported for phthalazines, including anti-inflammatory, antimicrobial, and anticancer effects, suggest a multitude of biological processes that could be investigated using tailored phthalazine-based chemical probes. nih.govresearchgate.netontosight.ai
Inspiration for the Discovery of Novel Molecular Scaffolds in Chemical Biology
The phthalazine core is a well-established pharmacophore that continues to inspire the discovery of novel molecular scaffolds in chemical biology. researchgate.netnih.gov Its rigid, planar structure provides a foundation upon which diverse functionalities can be appended, leading to the generation of compound libraries with a wide range of biological activities. researchgate.netnih.gov The successful development of phthalazine-containing drugs, such as the antihypertensive agent hydralazine (B1673433) and the antihistamine azelastine, has cemented the importance of this scaffold in medicinal chemistry. nih.gov
The specific substitution pattern of this compound can serve as a template for the design of new classes of bioactive molecules. By replacing the benzyl or phenoxy groups with other cyclic or acyclic moieties, or by modifying the phthalazine core itself, medicinal chemists can create novel scaffolds with potentially improved pharmacological profiles. This process of scaffold hopping, guided by the structural and electronic properties of known active compounds like those in the phthalazine family, is a key strategy in modern drug discovery. researchgate.net
Methodological Advancements in Drug Discovery and Chemical Design Paradigms
Research into phthalazine derivatives has driven methodological advancements in drug discovery and chemical design. The synthesis of libraries of phthalazine analogs has been facilitated by the development of efficient and versatile synthetic routes, including one-pot multi-component reactions. researchgate.netnih.gov These advancements allow for the rapid generation of chemical diversity, which is essential for high-throughput screening and the identification of lead compounds.
Furthermore, the study of phthalazines has contributed to the refinement of computational and in silico drug design methods. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies on phthalazine derivatives have helped to elucidate their binding modes with biological targets and to predict the activity of novel analogs. rsc.org These computational tools, in conjunction with experimental data, enable a more rational and efficient approach to drug design, reducing the time and cost associated with the discovery of new medicines. The exploration of the chemical space around the this compound scaffold can further validate and enhance these predictive models.
Unexplored Research Frontiers and Persistent Challenges in Phthalazine Science
Despite the significant progress in phthalazine research, several unexplored frontiers and persistent challenges remain. A key challenge lies in achieving selective activity against specific biological targets. The broad spectrum of biological activities exhibited by phthalazine derivatives can be a double-edged sword, as off-target effects can lead to undesirable side effects. nih.govksu.edu.sa Future research will need to focus on the design of highly selective ligands by leveraging a deeper understanding of the structural biology of their targets.
The development of more efficient and environmentally friendly synthetic methods for the preparation of functionalized phthalazines is another important research frontier. nih.gov While numerous synthetic routes exist, many rely on harsh reaction conditions or produce significant waste. The exploration of green chemistry principles in the synthesis of compounds like this compound is an ongoing need.
Finally, a comprehensive understanding of the in vivo metabolic fate and potential toxicity of many phthalazine derivatives is lacking. Future studies should focus on the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds to ensure their safety and efficacy as potential therapeutic agents. The vast chemical space offered by the phthalazine scaffold suggests that many of its therapeutic potentials are yet to be discovered, representing a rich and rewarding area for future scientific investigation.
Q & A
Q. How is the crystal structure of 1-Benzyl-4-(4-methylphenoxy)phthalazine determined, and what intermolecular interactions stabilize its packing?
The crystal structure is resolved via single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Data collection involves monochromatic MoKα radiation (λ = 0.71073 Å) at 296 K, with cell parameters refined from reflections (e.g., a = 12.4873 Å, b = 8.8011 Å, c = 15.4425 Å, β = 92.458°). The phthalazine core is planar, with substituents (e.g., benzyl, methylphenoxy) forming dihedral angles (~50–56°) relative to the central ring. Intermolecular C–H⋯O/N hydrogen bonds and weak C–H⋯π interactions stabilize the lattice .
Q. What biological activities are associated with phthalazine derivatives like this compound?
Phthalazine derivatives exhibit diverse biological activities, including anticancer (VEGFR-2 inhibition), antimicrobial, and anti-inflammatory properties. For example, substituted phthalazines show IC50 values as low as 0.09 μM against Hep G2 and MCF-7 cancer cell lines. Activity is influenced by substituent electronic effects and hydrogen-bonding capacity .
Q. What synthetic routes are commonly employed for functionalizing phthalazine cores?
Key methods include:
- Suzuki coupling : Attaching aryl/heteroaryl groups to the phthalazine ring.
- Knoevenagel condensation : Introducing electron-withdrawing groups (e.g., cyanoacetic acid) for optoelectronic applications.
- Nucleophilic substitution : Replacing chloro or hydroxyl groups with benzyl or phenoxy moieties using reagents like phosphorus oxychloride .
Advanced Research Questions
Q. How can computational methods optimize this compound for VEGFR-2 inhibition?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict binding affinities to VEGFR-2’s ATP-binding site. Key steps:
Docking : Align the phthalazine core with hydrophobic residues (e.g., Phe1047, Leu840).
ADMET profiling : Assess logP, solubility, and cytochrome P450 interactions to prioritize derivatives.
Validation : Correlate in silico binding scores with in vitro IC50 data .
Q. How do substituents on the phthalazine ring influence optoelectronic properties in dye-sensitized solar cells (DSSCs)?
Electron-donating groups (e.g., 4-methylphenoxy) enhance π-conjugation, reducing bandgap and improving light absorption. Anchoring groups (e.g., cyanoacetic acid) facilitate electron injection into TiO2. Performance is evaluated via:
- UV-Vis spectroscopy : λmax shifts indicate extended conjugation.
- Electrochemical impedance spectroscopy (EIS) : Charge recombination rates correlate with substituent bulkiness .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Conflicting IC50 values may arise from polymorphic forms or solvent-dependent conformational changes. Strategies:
Powder XRD : Compare experimental patterns with single-crystal data to confirm phase purity.
Solvent screening : Test activity in varying polar solvents to assess conformation-activity relationships.
Dose-response assays : Validate potency using standardized cell lines (e.g., Hep G2) and statistical tools (e.g., ANOVA) .
Q. What experimental approaches validate non-classical hydrogen bonding in phthalazine derivatives?
- Hirshfeld surface analysis : Quantify C–H⋯O/N interactions (e.g., 15–20% contribution to crystal packing).
- DFT calculations : Compare interaction energies (e.g., C–H⋯O = 2–5 kcal/mol) with crystallographic distances.
- Variable-temperature XRD : Track thermal motion to distinguish static vs. dynamic interactions .
Methodological Notes
- Crystallography : Use SHELXL for refinement, emphasizing data-to-parameter ratios >15 to ensure reliability .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to minimize variability .
- Synthetic protocols : Monitor reactions via TLC/HPLC and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
